5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene

Description

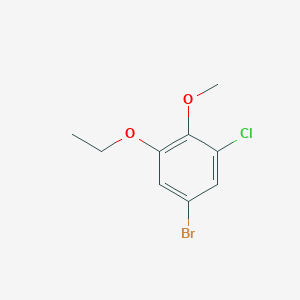

5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene (CAS: 1864073-68-6) is a halogen- and alkoxy-substituted benzene derivative with a molecular formula of C₉H₁₀BrClO₂ and a calculated molecular weight of 281.54 g/mol . Its structure features bromine and chlorine at positions 5 and 1, respectively, along with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 3 and 2. This combination of electron-withdrawing halogens and electron-donating alkoxy groups creates a complex electronic profile, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is commercially available as a high-purity specialty chemical, underscoring its relevance in advanced chemical applications .

Properties

IUPAC Name |

5-bromo-1-chloro-3-ethoxy-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGDIXUIFNLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogen atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for nucleophilic substitution reactions.

Electrophilic Substitution: Bromine (Br2) and chlorine (Cl2) in the presence of catalysts like FeBr3 or AlCl3 are common reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aminobenzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene serves as a crucial building block for more complex molecules. Its halogen substituents allow for various chemical reactions, such as:

- Substitution Reactions : Halogen atoms can be replaced with other functional groups.

- Oxidation/Reduction : The compound can undergo redox reactions to form different derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogens with nucleophiles | Amines, alcohols |

| Oxidation | Conversion to oxidized derivatives | KMnO₄, CrO₃ |

| Reduction | Formation of reduced products | LiAlH₄, H₂ with Pd catalyst |

Biology

The compound has potential applications in biological research, particularly in studying the interactions of halogenated benzene derivatives with biological molecules. It may serve as a precursor for synthesizing bioactive compounds that target specific enzymes or receptors.

Medicine

Research indicates that compounds similar to this compound could have pharmacological properties. Investigations into its efficacy as a pharmaceutical agent are ongoing, focusing on its ability to interact with molecular targets involved in disease pathways.

Case Study 1: Synthesis of Bioactive Compounds

A study explored the synthesis of novel bioactive compounds using this compound as a starting material. The resulting derivatives demonstrated significant activity against specific biological targets, suggesting potential therapeutic applications.

Case Study 2: Industrial Applications

In an industrial context, this compound is utilized in producing specialty chemicals. Its unique properties facilitate the development of materials with tailored characteristics for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen atoms and ether groups allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting their activity and thus influencing biological processes .

Comparison with Similar Compounds

Key Analogs:

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS: 1365272-18-9) Molecular Formula: C₈H₇BrClNO₃ Substituents: Bromine (5), chlorine (1), ethoxy (2), nitro (3). Key Difference: The nitro group (-NO₂) at position 3 introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound. This substitution likely enhances reactivity in reduction or nucleophilic aromatic substitution reactions .

5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene (CAS: 929621-32-9) Molecular Formula: C₁₁H₁₃BrClFO₂ Substituents: Bromine (5), chlorine (1), diethoxymethyl (-CH(OCH₂CH₃)₂) (2), fluorine (3). Fluorine’s electronegativity may alter electrophilic substitution regioselectivity compared to alkoxy groups .

5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene (CAS: 2386353-41-7)

- Molecular Formula : C₈H₇BrClFO

- Substituents : Bromine (5), chlorine (1), ethoxy (3), fluorine (2).

- Key Difference : Replacing the methoxy group with fluorine reduces steric bulk while increasing electron-withdrawing effects, favoring electrophilic substitution at specific positions .

Data Table: Comparative Molecular Parameters

Functional Group Impact Analysis

- Electron-Donating vs. Electron-Withdrawing Groups :

- Halogen Interactions :

- Bromine and chlorine in all analogs contribute to halogen bonding, which may influence crystal packing in solid-state applications .

Biological Activity

5-Bromo-1-chloro-3-ethoxy-2-methoxybenzene is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including multiple halogen and methoxy substituents, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of bromine and chlorine atoms, along with ethoxy and methoxy groups, enhances its reactivity and interaction with biological targets.

Electrophilic Aromatic Substitution:

The primary mechanism of action for this compound is through electrophilic aromatic substitution (EAS). This process involves the substitution of hydrogen atoms on the benzene ring by electrophiles, which can lead to the formation of various derivatives that may exhibit different biological activities.

Biochemical Pathways:

The compound's interactions can influence several biochemical pathways, notably those involving cell signaling and metabolic processes. The halogenated structure allows for specific interactions with enzymes and receptors, potentially leading to altered cellular responses .

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Anticancer Activity:

Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, related compounds have shown IC50 values as low as 2.93 µM against MCF-7 cells . -

Antimicrobial Properties:

The compound has demonstrated selective antibacterial activity against Gram-positive bacteria. Screening tests have shown varying degrees of effectiveness, suggesting potential applications in antimicrobial therapies . -

Enzyme Inhibition:

Some studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several halogenated compounds similar to this compound. The results indicated that compounds with similar structures exhibited potent inhibitory effects on cell proliferation in MCF-7 and A549 cell lines, emphasizing the importance of the bromine atom in enhancing cytotoxicity .

Case Study 2: Antimicrobial Screening

In a comparative analysis of various halogenated compounds, this compound was tested against bacterial strains such as Bacillus subtilis and Escherichia coli. The results showed that while some derivatives were effective against Gram-positive bacteria, others had limited activity against Gram-negative strains .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.